molecular formula C21H23N3O3 B14142890 (7S,10S)-7-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-10-propan-2-yl-5,8-diazatricyclo[5.2.2.01,5]undecane-6,9-dione CAS No. 38136-69-5

(7S,10S)-7-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-10-propan-2-yl-5,8-diazatricyclo[5.2.2.01,5]undecane-6,9-dione

Cat. No.: B14142890
CAS No.: 38136-69-5
M. Wt: 365.4 g/mol
InChI Key: VUYPQWOUMOQTJW-ZOQASZOZSA-N
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Description

The compound (7S,10S)-7-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-10-propan-2-yl-5,8-diazatricyclo[5.2.2.01,5]undecane-6,9-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a unique tricyclic structure with multiple functional groups, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S,10S)-7-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-10-propan-2-yl-5,8-diazatricyclo[5.2.2.01,5]undecane-6,9-dione typically involves multiple steps, including the formation of the tricyclic core and the introduction of the indole and diazatricyclo moieties. Common synthetic routes may include:

    Cyclization Reactions: Formation of the tricyclic core through cyclization reactions involving appropriate precursors.

    Functional Group Transformations: Introduction of the indole and diazatricyclo moieties through functional group transformations such as oxidation, reduction, and substitution reactions.

    Purification: Purification of the final product using techniques like column chromatography and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. This could include:

    Batch Processing: Conducting reactions in large batches with careful control of temperature, pressure, and reaction time.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(7S,10S)-7-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-10-propan-2-yl-5,8-diazatricyclo[5.2.2.01,5]undecane-6,9-dione: can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups to lower oxidation states using reducing agents.

    Substitution: Replacement of functional groups with other substituents using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the indole moiety may yield indole-3-carboxylic acid derivatives, while reduction of the ketone group may produce alcohol derivatives.

Scientific Research Applications

(7S,10S)-7-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-10-propan-2-yl-5,8-diazatricyclo[5.2.2.01,5]undecane-6,9-dione: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (7S,10S)-7-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-10-propan-2-yl-5,8-diazatricyclo[5.2.2.01,5]undecane-6,9-dione involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and proteins that the compound binds to or inhibits.

    Pathways: Biological pathways affected by the compound, such as signaling pathways involved in cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

(7S,10S)-7-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-10-propan-2-yl-5,8-diazatricyclo[5.2.2.01,5]undecane-6,9-dione: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    Indole Derivatives: Compounds containing the indole moiety, such as indole-3-carbinol and indole-3-acetic acid.

    Tricyclic Compounds: Molecules with tricyclic structures, such as tricyclic antidepressants.

    Diazatricyclo Compounds: Compounds with diazatricyclo moieties, such as diazatricyclo[3.3.1.1]decane derivatives.

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

38136-69-5

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

(7S,10S)-7-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-10-propan-2-yl-5,8-diazatricyclo[5.2.2.01,5]undecane-6,9-dione

InChI

InChI=1S/C21H23N3O3/c1-12(2)14-10-20(11-16-17(25)13-6-3-4-7-15(13)22-16)19(27)24-9-5-8-21(14,24)18(26)23-20/h3-4,6-7,11-12,14,22H,5,8-10H2,1-2H3,(H,23,26)/b16-11+/t14-,20-,21?/m0/s1

InChI Key

VUYPQWOUMOQTJW-ZOQASZOZSA-N

Isomeric SMILES

CC(C)[C@@H]1C[C@@]2(C(=O)N3C1(CCC3)C(=O)N2)/C=C/4\C(=O)C5=CC=CC=C5N4

Canonical SMILES

CC(C)C1CC2(C(=O)N3C1(CCC3)C(=O)N2)C=C4C(=O)C5=CC=CC=C5N4

Origin of Product

United States

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